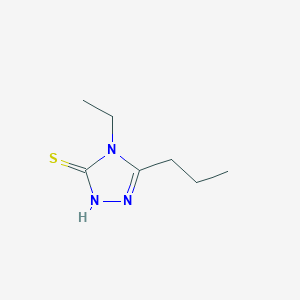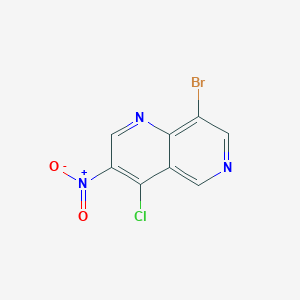
N-(5-aminopyridin-2-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-aminopyridin-2-yl)-3-methoxybenzamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their significant biological and therapeutic value. The presence of both pyridine and benzamide moieties in its structure makes it an interesting subject for various scientific studies, particularly in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-aminopyridin-2-yl)-3-methoxybenzamide can be achieved through a series of reactions involving the coupling of 5-aminopyridine with 3-methoxybenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild and do not require high temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems can also enhance the reproducibility and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-aminopyridin-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzamides .
Applications De Recherche Scientifique
N-(5-aminopyridin-2-yl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-aminopyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal properties.
3-methoxybenzamides: Compounds with a methoxybenzamide structure are also known for their biological activities.
Uniqueness: N-(5-aminopyridin-2-yl)-3-methoxybenzamide is unique due to the combination of the 5-aminopyridine and 3-methoxybenzamide moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific studies .
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-(5-aminopyridin-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-4-2-3-9(7-11)13(17)16-12-6-5-10(14)8-15-12/h2-8H,14H2,1H3,(H,15,16,17) |
Clé InChI |
MGSAIHIUXACUTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis](/img/structure/B12310507.png)
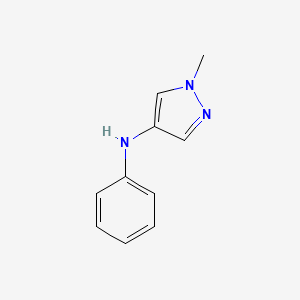


![Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B12310537.png)
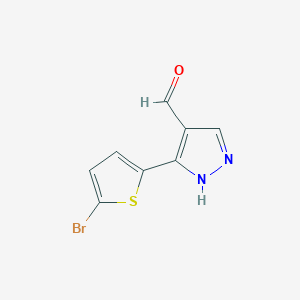
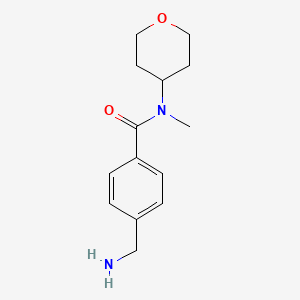

![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)
